Molybdenum boride

Catalog No.
S579843
CAS No.
12006-98-3
M.F
BMo
M. Wt
106.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum boride

CAS Number

12006-98-3

Product Name

Molybdenum boride

IUPAC Name

boranylidynemolybdenum

Molecular Formula

BMo

Molecular Weight

106.8 g/mol

InChI

InChI=1S/B.Mo

InChI Key

LGLOITKZTDVGOE-UHFFFAOYSA-N

SMILES

B#[Mo]

Synonyms

molybdenum boride

Canonical SMILES

B#[Mo]

Hard Materials and Coatings

Molybdenum boride is known for its exceptional hardness and resistance to wear and tear, making it a valuable material for research in hard materials and coatings. Studies have shown its potential application in:

  • Cutting tools: Molybdenum boride exhibits high wear resistance and thermal stability, making it a potential candidate for cutting tools used in harsh environments .
  • Wear-resistant components: Research suggests that molybdenum boride coatings can improve the wear resistance of various components in machinery, extending their lifespan and reducing maintenance costs .

Energy Storage and Conversion

Recent research has explored the potential of molybdenum boride in energy storage and conversion applications due to its unique electronic and structural properties. These include:

  • Lithium-ion batteries: Studies have shown that specific types of molybdenum boride monolayers, such as MoB and MoB3, exhibit promising characteristics for use as anode materials in lithium-ion batteries. These characteristics include high specific capacity, low diffusion barriers for lithium ions, and good structural stability .
  • Hydrogen storage: Research is ongoing to explore the potential of molybdenum boride for hydrogen storage applications. Its ability to absorb and release hydrogen under specific conditions makes it a candidate for developing efficient hydrogen storage solutions .

2D Materials Research

The recent discovery of two-dimensional (2D) molybdenum borides has opened up new avenues for scientific research. These 2D materials possess unique properties not found in their bulk counterparts, making them interesting for various applications, such as:

  • Electronic devices: The metallic nature of some 2D molybdenum borides makes them potential candidates for use in electronic devices due to their good electrical conductivity .
  • Catalysis: Research suggests that 2D molybdenum borides could be used as catalysts for various chemical reactions due to their specific surface properties and ability to bind with specific molecules .

Molybdenum boride is a compound formed between molybdenum and boron, known for its unique properties and potential applications in various fields. The most common forms of molybdenum boride include molybdenum diboride (MoB₂), molybdenum boride (MoB), and molybdenum triboride (Mo₂B₅). These compounds are characterized by their high hardness, thermal stability, and electrical conductivity, making them suitable for applications in cutting tools, wear-resistant coatings, and as catalysts in

, particularly in catalysis. They are known to facilitate the hydrogen evolution reaction (HER), where they serve as efficient electrocatalysts. For instance, studies have shown that molybdenum diboride exhibits excellent catalytic activity with low overpotentials and Tafel slopes, indicating its efficiency in promoting hydrogen production from water splitting . Additionally, molybdenum borides can react with oxygen at elevated temperatures, leading to oxidation and degradation of the material .

Several methods have been developed for synthesizing molybdenum borides:

  • Solid-State Metathesis: This method involves a redox-assisted reaction at relatively low temperatures (around 650 °C) to produce nanocrystalline molybdenum boride .
  • Chemical Vapor Deposition: This technique allows for the creation of ultrathin films of molybdenum borides, which exhibit enhanced catalytic properties due to their large surface area .
  • Combustion Synthesis: In this method, solid-phase displacement reactions are employed to form various phases of molybdenum borides such as Mo₂B and MoB₂ .
  • Physical Vapor Deposition: A direct method that avoids chemical etching, producing high-quality films without involving complex
Molybdenum Boride (MoB)HighConductiveExcellentElectrocatalysisMolybdenum Diboride (MoB₂)Very HighConductiveSuperiorCutting tools, wear-resistant coatingsTitanium Boride (TiB₂)Very HighSemi-conductiveModerateAerospace componentsZirconium Boride (ZrB₂)HighConductiveModerateHigh-temperature applications

Molybdenum boride stands out due to its exceptional catalytic activity combined with its mechanical properties, making it a versatile material for both industrial and research applications.

Studies on the interactions of molybdenum borides with other materials reveal their compatibility with various substrates in catalysis. For example, their ability to function effectively under acidic conditions enhances their suitability for applications in electrochemical cells . Further research is needed to fully understand the mechanisms behind these interactions and their implications for practical applications.

α-Molybdenum Monoboride and β-Molybdenum Monoboride Structural Variations

The α-molybdenum monoboride (α-MoB) and β-molybdenum monoboride (β-MoB) phases are distinguished by their distinct crystal symmetries and thermodynamic stabilities. α-MoB crystallizes in the tetragonal I41/amd space group, featuring alternating layers of molybdenum and boron atoms arranged in a distorted hexagonal close-packed configuration [1]. In contrast, β-MoB adopts the orthorhombic Cmcm space group, with a more open structure that allows for increased boron coordination. First-principles calculations reveal that α-MoB is energetically favorable at ambient conditions, with a formation energy 11 meV/atom lower than β-MoB [1]. This energy difference drives a phase transition at approximately 1,900 K, where β-MoB becomes thermodynamically stable due to entropic contributions [1].

The structural disparity between these phases manifests in their mechanical properties. α-MoB exhibits a Vickers hardness of ~25 GPa, while β-MoB shows marginally lower values (~22 GPa), correlating with their respective bond densities [1]. High-temperature X-ray diffraction studies confirm the reversibility of this transition, though kinetic barriers often result in metastable β-MoB retention at room temperature [1].

α-Molybdenum Diboride and β-Molybdenum Diboride Structures

Molybdenum diboride (MoB2) exists in two primary polymorphs: the α-MoB2 (AlB2-type) and β-MoB2 (CaSi2-type) structures. The α-phase crystallizes in the P6/mmm space group, characterized by planar hexagonal boron layers interleaved with molybdenum atoms [1]. However, this configuration is metastable, with a formation energy 152 meV/atom higher than the β-MoB2 phase [1]. The β-MoB2 structure adopts the trigonal R3m space group, featuring puckered boron layers that enhance in-plane bonding. A third metastable variant, the P63/mmc structure (isostructural with hP12-WB2), lies 3 meV/atom above the β-phase in energy, showcasing the subtle interplay between boron layer geometry and stability [1].

Recent studies highlight the role of synthetic conditions in phase selection. High-temperature annealing favors the β-MoB2 polymorph, while rapid quenching stabilizes the α-phase [1]. This kinetic trapping phenomenon underscores the challenges in obtaining phase-pure MoB2 samples for industrial applications.

Molybdenum Pentaboride and Higher Borides

Beyond MoB2, boron-rich phases such as Mo2B5 and MoB5 exhibit increasingly complex structural motifs. Mo2B5 crystallizes in the R3m space group, comprising alternating planar and puckered boron layers that form a three-dimensional network via B-B covalent bonds [1]. At higher boron concentrations, the Pmmn-MoB5 phase emerges, featuring edge-sharing MoB12 hexagonal prisms interconnected by open B15 clusters [1]. This architecture confers exceptional rigidity, with theoretical Vickers hardness values approaching 39 GPa, near the superhardness threshold [1].

The P63/mmc-MoB3 structure serves as a precursor for higher borides. Substitution of molybdenum atoms with triangular B3 units enables composition tuning from MoB3 to MoB5. In MoB4, these substitutions generate a metastable phase 15 meV/atom above the convex hull, while MoB5 lies on the hull, marking the thermodynamic limit for boron incorporation [1].

Table 1: Crystallographic Parameters of Select Molybdenum Borides

PhaseSpace Groupa (Å)c (Å)Hardness (GPa)
α-MoBI41/amd5.544.8125
β-MoBCmcm3.218.9322
β-MoB2R3m5.206.3530
Pmmn-MoB5Pmmn4.989.1239

Structural Defects and Vacancy Ordering

Short-Range Vacancy Ordering in Boron-Rich Phases

Boron-rich molybdenum borides exhibit pronounced vacancy ordering, particularly in the Mo1-xB3 system. In the P63/mmc-MoB3 parent structure, molybdenum vacancies at Wyckoff 2b sites are preferentially occupied by B3 triangular units [1]. These units adopt specific orientations to minimize repulsive interactions, favoring configurations where B3 triangles maximize separation within the molybdenum sublattice [1]. Monte Carlo simulations reveal that short-range order dominates at intermediate compositions (MoB4–MoB4.7), while long-range ordering emerges near MoB5 due to B3 unit repulsion [1].

X-ray diffraction studies of nonstoichiometric Mo0.8B3 demonstrate excellent agreement with models incorporating 20% molybdenum vacancy occupancy [1]. The resultant structures exhibit anisotropic thermal displacement parameters, reflecting the dynamic nature of vacancy-B3 unit interactions at elevated temperatures [1].

Compositional Variability in Molybdenum TriBoride

The Mo1-xB3 system permits continuous composition variation from x = 0 (MoB3) to x = 0.2 (Mo0.8B3). First-principles calculations show that energy minimization drives boron enrichment, with the convex hull favoring MoB4.02 (ΔH = 2 meV/atom) over stoichiometric MoB3 (ΔH = 18 meV/atom) [1]. This compositional flexibility arises from the ability of B3 units to partially occupy molybdenum sites without inducing structural collapse.

Lattice parameter trends reflect this variability: the a-axis contracts from 5.21 Å (MoB3) to 5.20 Å (MoB5), while the c-axis expands from 6.31 Å to 6.37 Å over the same range [1]. These subtle changes provide a diagnostic tool for quantifying boron content in synthetic samples.

Pressure-Induced Phase Transformations

High-Pressure β-Molybdenum Diboride to α-Molybdenum Diboride Transition

Under hydrostatic pressure, the β-MoB2 (R3m) phase undergoes a reversible transition to the α-MoB2 (P6/mmm) structure at approximately 15 GPa [1]. This transformation is driven by the superior compressibility of the puckered β-phase boron layers, which adopt planar configurations to minimize volume. The transition exhibits hysteresis, with a 3 GPa pressure difference between compression and decompression cycles [1].

Structural Stability Limits

The stability field of molybdenum borides is bounded by boron content and external conditions. At ambient pressure, MoB5 represents the boron-richest stable phase, with higher borides (e.g., MoB6) lying >50 meV/atom above the convex hull [1]. Under extreme pressures (>30 GPa), ab initio molecular dynamics simulations predict decomposition into elemental molybdenum and boron-rich phases, though experimental validation remains pending [1].

Temperature modulates these stability limits, with entropy stabilizing high-symmetry phases at elevated temperatures. For instance, the β-MoB phase becomes dominant above 1,900 K, despite its higher enthalpy relative to α-MoB [1]. This interplay between enthalpy and entropy creates complex phase diagrams requiring advanced computational methods for accurate mapping.

Other CAS

12006-98-3

General Manufacturing Information

Molybdenum boride (MoB): ACTIVE

Dates

Modify: 2023-08-15

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